1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene
Description
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene is a halogenated aromatic compound featuring a bromine atom on a trifluoroethyl side chain and two fluorine atoms at the 3- and 5-positions of the benzene ring. This structure combines electrophilic aromatic substitution characteristics with the electron-withdrawing effects of fluorine and trifluoroethyl groups, making it relevant in pharmaceutical synthesis, agrochemicals, and materials science.
Properties
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-7(8(12,13)14)4-1-5(10)3-6(11)2-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQXSEBLEYFAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene is a halogenated organic compound that has garnered attention in medicinal chemistry and environmental science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicological profiles, and relevant case studies.
- Molecular Formula : C8H5BrF5
- Molecular Weight : 267.03 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from the structure.
Biological Activity Overview
The biological activity of halogenated compounds often stems from their ability to interact with biological macromolecules such as proteins and nucleic acids. The following sections detail specific aspects of the biological activity of this compound.
Pharmacological Effects
-
Antimicrobial Activity :
- Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The trifluoroethyl group may enhance lipophilicity, potentially increasing membrane permeability and thus antimicrobial efficacy.
-
Anticancer Potential :
- Some studies have indicated that fluorinated benzene derivatives can inhibit cancer cell proliferation. The presence of bromine and fluorine atoms may influence the compound's interaction with cancer-related targets such as kinases or transcription factors.
-
Neurotoxicity :
- Research into related compounds has shown that certain halogenated ethers can induce neurotoxic effects through mechanisms such as oxidative stress or interference with neurotransmitter systems. Investigating the neurotoxic potential of this compound is essential for understanding its safety profile.
Toxicological Profile
A comprehensive assessment of toxicity is crucial for any compound intended for therapeutic use. The following points summarize key findings related to the toxicity of similar compounds:
- Acute Toxicity : Studies on structurally related halogenated compounds indicate that they can cause skin irritation and respiratory issues upon exposure.
- Chronic Exposure Risks : Long-term exposure to halogenated compounds has been associated with endocrine disruption and carcinogenicity in animal models.
Case Studies
Several case studies involving similar halogenated compounds provide insights into the potential biological activities of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry demonstrated that a series of fluorinated benzene derivatives exhibited significant antibacterial activity against Staphylococcus aureus. The study concluded that structural modifications enhanced activity due to increased hydrophobic interactions with bacterial membranes.
-
Neurotoxicity Assessment :
- Research published in Toxicology Letters highlighted the neurotoxic effects of inhaled anesthetics containing trifluoroethyl groups. These findings suggest a need for careful evaluation of neurotoxic potential in similar compounds.
-
Cancer Cell Line Studies :
- A study conducted on various fluorinated compounds showed promising anticancer activity against breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction via mitochondrial pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anticancer | Induced apoptosis in MCF-7 cell lines | |
| Neurotoxicity | Potential oxidative stress induction |
Table 2: Toxicological Findings
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
This compound serves as a versatile reagent in organic synthesis. Its trifluoroethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making it valuable in the development of pharmaceuticals and agrochemicals. The bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups into aromatic systems.
Case Study: Synthesis of Fluorinated Compounds
A notable application involves using 1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene to synthesize novel fluorinated heterocycles. For instance, researchers have successfully employed this compound to create new classes of fluorinated benzothiazoles that exhibit enhanced biological activity against certain cancer cell lines .
Material Science
Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored due to its unique properties. Fluorinated polymers exhibit improved chemical resistance and thermal stability. The compound can be used to modify existing polymer systems to enhance their performance in harsh environments.
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | Up to 300 °C |
| Chemical Resistance | Excellent |
| Water Contact Angle | >100° (high hydrophobicity) |
Potential Anticancer Activity
Recent studies suggest that this compound may exhibit anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Preliminary results indicate promising activity against breast and prostate cancer cells .
Case Study: Anticancer Screening
In vitro screening revealed that derivatives of this compound showed significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values in the low micromolar range. Further investigations are ongoing to elucidate the precise mechanisms of action and optimize these compounds for therapeutic use .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural differences among related brominated difluorobenzene derivatives:
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene | Not available | C₉H₅BrF₅ | -Br on trifluoroethyl; -F at 3,5-positions | ~287.0 (estimated) |
| 1-Bromo-3,5-difluorobenzene | 461-96-1 | C₆H₃BrF₂ | -Br; -F at 3,5-positions | 192.99 |
| 1-(2-Bromo-2-propenyl)-3,5-difluorobenzene | 842140-35-6 | C₉H₆BrF₂ | -Br on propenyl; -F at 3,5-positions | 233.05 |
| 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene | 175203-19-7 | C₈H₆BrClF₂O | -Br; -Cl-OCH₂CH₂; -F at 3,5-positions | 271.49 |
| 2,5-Dibromo-1,3-difluorobenzene | 128259-71-2 | C₆H₃Br₂F₂ | -Br at 2,5-positions; -F at 1,3-positions | 291.89 |
Key Observations :
Physicochemical Properties
- Photolytic Stability: Bromo-difluorobenzenes (e.g., 1-bromo-3,5-difluorobenzene) undergo dissociation into Br(²P₃/₂) and Br*(²P₁/₂) fragments under UV light (267–234 nm).
- Thermal Stability : Trifluoroethyl substituents likely increase thermal stability compared to alkyl or ether-linked analogs (e.g., 175203-19-7) .
Research Findings and Challenges
- Reactivity : The electron-withdrawing nature of fluorine and trifluoroethyl groups may slow electrophilic substitution but enhance nucleophilic aromatic substitution.
- Safety : Brominated aromatics (e.g., 842140-35-6) require stringent handling due to toxicity risks; trifluoroethyl derivatives may pose unique environmental hazards .
- Synthetic Optimization : Achieving high yields for trifluoroethyl-substituted compounds may require tailored catalysts or solvents, as seen in .
Preparation Methods
Bromination via Diazotization of 3,5-Difluoroaniline
- Process: Bromination of 2,4-difluoroaniline followed by diazotization with sodium nitrite (NaNO2) and deamination with hypophosphorous acid in acidic solution.
- Yield: Approximately 57-63% yield reported.
- Selectivity: Formation of 1-bromo-3,5-difluorobenzene with selectivity around 73 mol%, with minor by-products including 1-bromo-2,6-difluorobenzene and dibromofluorobenzene.
- Limitations: The process involves formation of salts during neutralization, complicating work-up and reducing economic viability.
- Reference: CA2117735A1 patent details this method and its drawbacks.
Direct Bromination Using N-Bromosuccinimide (NBS)
- Process: Radical bromination of 2,3-difluorotoluene using N-bromosuccinimide and azobisisobutyronitrile (AIBN) as radical initiator in dichloromethane solvent at 0–40 °C.
- Yield: High yield of 91% reported.
- Advantages: Large-scale applicability with good control of reaction temperature and efficient work-up.
- Reference: Patent CN112358464 describes this method in detail.
Introduction of the 1-Bromo-2,2,2-trifluoroethyl Group
The key step for obtaining the target compound is the installation of the 1-bromo-2,2,2-trifluoroethyl moiety onto the 3,5-difluorobenzene ring.
Nucleophilic Substitution or Cross-Coupling Reactions
- Approach: Using 1-bromo-3,5-difluorobenzene as the aromatic substrate, the trifluoroethyl group can be introduced via nucleophilic substitution with trifluoroethyl bromide derivatives or via palladium-catalyzed cross-coupling reactions involving trifluoroethyl organometallic reagents.
- Catalysts: Palladium complexes such as Pd(dppf)Cl2·DCM and copper(I) iodide are used in conjunction with bases like triethylamine.
- Conditions: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) under inert atmosphere and elevated temperatures (e.g., 90 °C for several hours).
- Purification: Work-up involves dilution with ethyl acetate, filtration through Celite®, aqueous washing, drying over sodium sulfate, concentration, and purification by flash column chromatography on silica gel with petroleum ether/ethyl acetate mixtures.
- Yields: Moderate yields around 27% have been reported for analogous compounds prepared via these methods.
- Reference: Synthetic procedures for related trifluoroethylated compounds are described in academic literature.
Summary of Key Reaction Parameters and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination via diazotization | NaNO2, hypophosphorous acid, acidic medium | 57-63 | Moderate yield, salt formation complicates work-up |
| Radical bromination (NBS) | NBS, AIBN, dichloromethane, 0–40 °C | 91 | High yield, scalable, efficient |
| Grignard formation | Mg turnings, THF, reflux at 85–90 °C | 56 | Intermediate for further functionalization |
| Trifluoroethyl introduction | Pd(dppf)Cl2·DCM, CuI, triethylamine, DMF, 90 °C | ~27 | Moderate yield, requires chromatographic purification |
Research Findings and Notes
- The radical bromination method using N-bromosuccinimide is preferred for preparing the bromodifluorobenzene core due to its high yield and operational simplicity.
- The introduction of the trifluoroethyl group remains challenging with moderate yields, often requiring palladium-catalyzed cross-coupling techniques.
- Purification steps are critical to isolate the desired product due to the presence of regioisomers and side products.
- The economic and environmental aspects favor radical bromination over diazotization-bromination routes.
- Further optimization of trifluoroethylation steps could improve overall yield and scalability.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene?
The compound is typically synthesized via nucleophilic substitution or radical bromination. A common approach involves reacting 3,5-difluorobenzyl chloride with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., KOH) and a polar aprotic solvent like DMF. Fluorination can be optimized using AgF or KF under controlled temperatures (40–60°C) to minimize side reactions . Purification via fractional distillation or column chromatography (silica gel, hexane/EtOAc) is critical due to the presence of polyhalogenated byproducts .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : H and F NMR are essential for confirming substitution patterns. For example, the trifluoroethyl group shows a distinct triplet in F NMR (δ –60 to –70 ppm), while aromatic protons in the 3,5-difluorobenzene ring exhibit coupling constants () of 8–12 Hz .
- GC-MS : High-resolution mass spectrometry (HRMS) helps verify molecular ion peaks (e.g., [M] at m/z 294.93 for CHBrF) and fragmentation patterns .
- Elemental Analysis : Ensures purity (>95%) by matching experimental vs. theoretical C/F/Br ratios .
Q. What safety protocols are critical for handling this compound?
The bromo- and fluoro-substituents pose health risks (irritant, toxic). Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Storage : In amber glass bottles under inert gas (N) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How do electronic effects of the trifluoroethyl group influence regioselectivity in substitution reactions?
The –CF group is strongly electron-withdrawing, directing electrophilic attacks to the meta position of the benzene ring. In SN2 reactions, the bromine atom undergoes nucleophilic displacement with reagents like NaN or KSCN in acetone, yielding azido or thiocyanate derivatives. Computational studies (DFT) suggest that the trifluoroethyl group lowers the LUMO energy, accelerating reactions with soft nucleophiles (e.g., thiols) .
Q. What strategies resolve contradictions in reported reactivity with Grignard reagents?
Discrepancies in literature often arise from solvent polarity and temperature. For example:
Q. How can computational modeling predict degradation pathways under oxidative conditions?
Molecular dynamics (MD) simulations and QSAR models indicate that oxidation at the benzylic position generates a ketone intermediate, which further degrades to 3,5-difluorobenzoic acid. Validating this with HPLC-MS under HO/UV exposure confirms the pathway, aiding in stabilizing formulations .
Methodological Recommendations
- Contradiction Analysis : When replication fails (e.g., varying yields in Suzuki couplings), systematically test variables: catalyst loading (Pd(PPh) vs. Pd(OAc)), base (CsCO vs. KPO), and solvent (DME vs. toluene) .
- Advanced Functionalization : Use directing groups (e.g., –Bpin) to achieve ortho-selective C–H activation in cross-coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
